molecular formula C10H8INS B14760495 2-(3-Iodo-4-methylphenyl)thiazole CAS No. 903522-16-7

2-(3-Iodo-4-methylphenyl)thiazole

Cat. No.: B14760495
CAS No.: 903522-16-7
M. Wt: 301.15 g/mol
InChI Key: IGPGCKUKTLEBPQ-UHFFFAOYSA-N
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Description

2-(3-Iodo-4-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-iodo-4-methylphenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of iodine and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodo-4-methylphenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of 2-bromoacetophenones with thiourea or selenourea. The reaction is usually carried out under solvent-free conditions, making it an eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Iodo-4-methylphenyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

2-(3-Iodo-4-methylphenyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4-methylphenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, influencing biochemical pathways. The iodine and methyl groups can further modulate these interactions, enhancing the compound’s specificity and potency. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)thiazole
  • 2-(3-Chloro-4-methylphenyl)thiazole
  • 2-(3-Fluoro-4-methylphenyl)thiazole

Comparison: 2-(3-Iodo-4-methylphenyl)thiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets, potentially offering distinct advantages in certain applications .

Properties

CAS No.

903522-16-7

Molecular Formula

C10H8INS

Molecular Weight

301.15 g/mol

IUPAC Name

2-(3-iodo-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8INS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3

InChI Key

IGPGCKUKTLEBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)I

Origin of Product

United States

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